An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methoxy-N,N-dimethylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methoxy-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methoxy-N,N-dimethylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structural motifs, including the fluorinated benzene ring, a methoxy group, and a dimethylamide moiety, contribute to a unique combination of physicochemical properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile. The fluorine atom, in particular, can modulate properties such as lipophilicity and metabolic stability, while the methoxy and dimethylamide groups can affect solubility and receptor interactions.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-fluoro-2-methoxy-N,N-dimethylbenzamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues to provide well-founded estimations and contextual understanding. Furthermore, detailed experimental protocols for the determination of key parameters are provided to empower researchers in their own investigations.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following table summarizes the key estimated and calculated properties for 5-fluoro-2-methoxy-N,N-dimethylbenzamide, with comparative data from related compounds to provide context.
| Property | Estimated/Calculated Value for 5-Fluoro-2-methoxy-N,N-dimethylbenzamide | Comparative Data | Rationale for Estimation |
| Molecular Formula | C₁₀H₁₂FNO₂ | N,N-Dimethylbenzamide: C₉H₁₁NO[1] | Based on chemical structure. |
| Molecular Weight | 197.21 g/mol | N,N-Dimethylbenzamide: 149.19 g/mol [1] | Calculated from the molecular formula. |
| Melting Point (°C) | 30 - 50 | N,N-Dimethylbenzamide: 43-45 °C[2] | The introduction of fluorine and methoxy groups can influence the crystal lattice energy. A broad range is estimated. |
| Boiling Point (°C) | > 200 | N,N-Dimethylbenzamide: 132-133 °C at 15 mmHg[2] | Expected to be significantly higher than N,N-dimethylbenzamide due to increased molecular weight and polarity. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol). Limited solubility in water. | N,N-Dimethylbenzamide is soluble in water[3]. | The presence of the fluorinated aromatic ring is expected to decrease aqueous solubility compared to the unsubstituted analogue. |
| pKa (Acid Dissociation Constant) | ~16-18 (for the amide proton) | Simple amides typically have pKa values in the range of 15-18[4]. | The amide proton is very weakly acidic. The electronic effects of the substituents are not expected to drastically alter this. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | N,N-Dimethylbenzamide: 0.6[5] | The fluorine and methoxy groups will increase lipophilicity compared to the unsubstituted parent compound. |
Experimental Protocols
I. Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard and reliable method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for solubility determination because it allows the system to reach true thermodynamic equilibrium between the solid and dissolved states of the compound. The extended equilibration time and subsequent separation of excess solid are crucial for accurate and reproducible results.
Step-by-Step Methodology:
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Preparation of Saturated Solution:
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Add an excess amount of 5-fluoro-2-methoxy-N,N-dimethylbenzamide to a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
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Ensure enough solid is added so that a visible amount remains undissolved after equilibration.
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Equilibration:
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Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The prolonged shaking ensures that the solution becomes saturated.
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Phase Separation:
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After equilibration, remove the vial and allow the undissolved solid to settle by gravity or by centrifugation at a low speed.
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Sample Collection and Preparation:
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Carefully withdraw a known volume of the clear supernatant.
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Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
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Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.
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Quantification:
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Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
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Construct a calibration curve using standard solutions of the compound of known concentrations.
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Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
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Calculation:
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Calculate the original concentration of the compound in the saturated supernatant, taking into account the dilution factor. This value represents the aqueous solubility.
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Caption: Workflow for logP Determination.
Safety and Handling
Based on the safety data for related N,N-dimethylbenzamide derivatives, 5-fluoro-2-methoxy-N,N-dimethylbenzamide should be handled with care in a laboratory setting.
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Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
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Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
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If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
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If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
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Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 5-fluoro-2-methoxy-N,N-dimethylbenzamide for researchers in drug development. While direct experimental data is currently scarce, the estimations based on related compounds, coupled with detailed experimental protocols, offer a robust framework for initiating further investigation. The provided methodologies for determining solubility and logP are essential for generating the precise data needed to advance the understanding and application of this and other novel chemical entities.
References
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ChemBK. (2024, April 9). N,N-dimethylbenzamide. Retrieved February 13, 2026, from [Link]
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ResearchGate. (n.d.). Acid-base and complexing properties of amides. Retrieved February 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. Retrieved February 13, 2026, from [Link]
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Oreate AI Blog. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry. Retrieved February 13, 2026, from [Link]
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ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines. Retrieved February 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem. Retrieved February 13, 2026, from [Link]
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ACS Publications. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved February 13, 2026, from [Link]
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ACS Publications. (n.d.). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
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Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved February 13, 2026, from [Link]
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ResearchGate. (2025, August 6). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved February 13, 2026, from [Link]
